molecular formula C20H23FN2O4S B11331321 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11331321
M. Wt: 406.5 g/mol
InChI Key: SYEFYYIUUAKXPU-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with fluorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the methanesulfonyl and aromatic groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative under amide coupling conditions.

    Functionalization with Methanesulfonyl and Aromatic Groups: This can be done through nucleophilic substitution reactions, where the aromatic rings are introduced via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation Products: Phenol derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE

Uniqueness: 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl and carboxamide groups, along with the fluorine and methoxy substituents, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O4S/c1-27-19-8-6-18(7-9-19)22-20(24)16-10-12-23(13-11-16)28(25,26)14-15-2-4-17(21)5-3-15/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

SYEFYYIUUAKXPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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